1-(2-Cyanobenzyl)piperazine: A Technical Guide to Its Basic Properties
1-(2-Cyanobenzyl)piperazine: A Technical Guide to Its Basic Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of 1-(2-Cyanobenzyl)piperazine, a piperazine derivative with potential applications in medicinal chemistry and neuropharmacology. This document collates available physicochemical data, outlines detailed experimental protocols for its characterization, and explores potential biological activities based on its structural motifs.
Chemical and Physical Properties
1-(2-Cyanobenzyl)piperazine, also known as 2-(piperazin-1-ylmethyl)benzonitrile, is a chemical compound with the molecular formula C₁₂H₁₅N₃ and a molecular weight of 201.27 g/mol .[1][2][3] It typically presents as a white to off-white or yellow solid and is soluble in organic solvents.[1] The presence of the piperazine core suggests potential for psychoactive and therapeutic properties, while the cyanobenzyl group may enhance its interaction with biological targets.[1]
Table 1: Physicochemical Properties of 1-(2-Cyanobenzyl)piperazine
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅N₃ | [1][2] |
| Molecular Weight | 201.27 g/mol | [1][2] |
| Appearance | White to off-white or yellow solid | [1] |
| Boiling Point | 334.2 ± 27.0 °C (Predicted) | [2] |
| Density | 1.13 ± 0.1 g/cm³ (Predicted) | [2] |
| pKa | 9.06 ± 0.10 (Predicted) | [2] |
| Solubility | Soluble in organic solvents | [1] |
Basicity and pKa Determination
The basicity of 1-(2-Cyanobenzyl)piperazine is a critical parameter influencing its pharmacokinetic and pharmacodynamic properties. The piperazine ring contains two nitrogen atoms, making it a basic compound. The predicted pKa for the most basic nitrogen is 9.06.[2] The basicity of piperazine derivatives can be influenced by the nature and position of substituents.[4][5]
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a precise and common method for determining the dissociation constants (pKa) of ionizable compounds.
Materials and Equipment:
-
1-(2-Cyanobenzyl)piperazine sample
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Deionized water
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pH meter with a combination electrode, calibrated with standard buffers (pH 4, 7, and 10)
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
-
Beaker (50 mL or 100 mL)
Procedure:
-
Sample Preparation: Accurately weigh a precise amount of 1-(2-Cyanobenzyl)piperazine and dissolve it in a known volume of deionized water to prepare a solution of approximately 1-5 mM. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).
-
Titration Setup: Place the sample solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged. Position the burette containing the standardized HCl solution above the beaker.
-
Titration: Begin stirring the solution at a constant rate. Record the initial pH of the solution. Add the titrant (HCl) in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH to stabilize and record the pH and the volume of titrant added. Continue the titration until the pH change between additions becomes minimal, indicating the equivalence point has been passed.
-
Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. For a diprotic base like piperazine, two equivalence points and two pKa values may be observed. The Henderson-Hasselbalch equation can also be used to calculate the pKa from the titration data.
Synthesis
1-(2-Cyanobenzyl)piperazine can be synthesized via a nucleophilic substitution reaction between 2-(bromomethyl)benzonitrile and piperazine.
Experimental Workflow: Synthesis of 1-(2-Cyanobenzyl)piperazine
Caption: Synthetic workflow for 1-(2-Cyanobenzyl)piperazine.
Experimental Protocol: Synthesis of 1-(2-Cyanobenzyl)piperazine[6]
Materials and Equipment:
-
2-(Bromomethyl)benzonitrile
-
Piperazine
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-(bromomethyl)benzonitrile in acetone.
-
Addition of Reagents: Add an excess of piperazine and potassium carbonate to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the solid potassium carbonate and any piperazine salts.
-
Purification: Evaporate the acetone from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography or recrystallization to yield pure 1-(2-Cyanobenzyl)piperazine.
Stability
The stability of piperazine derivatives can be influenced by factors such as pH, temperature, and light. Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[6] Benzylpiperazines have been shown to be more stable than phenylpiperazines under various storage conditions.[7]
Experimental Protocol: Forced Degradation Study
Materials and Equipment:
-
1-(2-Cyanobenzyl)piperazine
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
-
pH meter
-
Oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve a known concentration of the compound in an acidic solution (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.
-
Base Hydrolysis: Dissolve the compound in a basic solution (e.g., 0.1 M NaOH) and heat under the same conditions as the acid hydrolysis.
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.
-
Thermal Degradation: Expose a solid sample of the compound to high temperatures (e.g., 80-100 °C) in an oven.
-
Photolytic Degradation: Expose a solution or solid sample of the compound to UV and visible light in a photostability chamber.
-
Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and analyze by a validated stability-indicating HPLC method to quantify the parent compound and any degradation products.
Potential Signaling Pathways and Biological Activity
While specific signaling pathways for 1-(2-Cyanobenzyl)piperazine have not been explicitly elucidated in the literature, the structural similarity to other benzylpiperazine derivatives suggests potential activity within the central nervous system (CNS).[3] Benzylpiperazines are known to interact with various neurotransmitter systems, including dopaminergic and serotonergic pathways.[8] The piperazine moiety is a common scaffold in drugs targeting these systems.[9]
Putative Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway for 1-(2-Cyanobenzyl)piperazine based on the known pharmacology of related compounds. It is proposed that the compound may act as a monoamine releasing agent or reuptake inhibitor, leading to increased synaptic concentrations of dopamine (DA) and serotonin (5-HT).
Caption: Putative mechanism of action at a monoaminergic synapse.
This guide provides a foundational understanding of the basic properties of 1-(2-Cyanobenzyl)piperazine. Further experimental investigation is required to definitively characterize its pKa, solubility, stability profile, and specific biological activities. The provided protocols offer a starting point for researchers to conduct these essential studies.
References
- 1. CAS 174609-74-6: 1-(2-CYANOBENZYL)PIPERAZINE | CymitQuimica [cymitquimica.com]
- 2. 1-(2-CYANOBENZYL)PIPERAZINE | 174609-74-6 [chemicalbook.com]
- 3. 1-(2-Cyanobenzyl)piperazine|174609-74-6--AN PharmaTech Co Ltd [anpharma.net]
- 4. uregina.ca [uregina.ca]
- 5. pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. encyclopedia.pub [encyclopedia.pub]
